6-Bromo-2,4-dichloro-7-methoxyquinoline is a synthetic organic compound belonging to the quinoline family. With the molecular formula and a molecular weight of approximately 292.02 g/mol, this compound features a unique arrangement of halogen and methoxy groups that contribute to its chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Research indicates that 6-Bromo-2,4-dichloro-7-methoxyquinoline exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific active sites on target enzymes, thereby inhibiting their activity. This inhibition can disrupt critical biochemical pathways, making it a candidate for further investigation in medicinal chemistry for potential antibacterial, antiviral, and anticancer properties.
The synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinoline typically involves multi-step synthetic routes starting from simpler precursors. Common methods include:
Industrial production often employs optimized reaction conditions using continuous flow reactors to enhance yield and purity.
6-Bromo-2,4-dichloro-7-methoxyquinoline finds applications across various fields:
Studies on 6-Bromo-2,4-dichloro-7-methoxyquinoline have focused on its interactions with biological macromolecules. Its ability to inhibit enzyme activity has been investigated through various biochemical assays. These studies help elucidate its potential therapeutic applications and mechanisms of action within biological systems.
Several compounds share structural similarities with 6-Bromo-2,4-dichloro-7-methoxyquinoline. A comparison highlights its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-4-chloro-7-methoxyquinoline | Lacks dichloro substitution; different reactivity | |
| 4-Bromo-7-fluoro-6-methoxyquinoline | Contains fluorine instead of chlorine; distinct biological profile | |
| 6-Bromo-2-methoxyquinoline | Simpler structure; fewer halogen substituents |
The combination of bromine and dichloro groups in 6-Bromo-2,4-dichloro-7-methoxyquinoline imparts unique chemical reactivity and biological activity compared to these similar compounds, making it an interesting subject for further research in synthetic chemistry and pharmacology.
Classical routes to halogenated methoxyquinolines typically employ sequential electrophilic substitution reactions. A foundational method involves initial chlorination of the quinoline core using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide as a catalyst. For 6-bromo-2,4-dichloro-7-methoxyquinoline, this typically proceeds through:
A representative protocol from patent literature details the synthesis of analogous structures through POCl₃-mediated chlorination followed by bromine addition, achieving overall yields of 65–70% after purification. These methods remain limited by harsh reaction conditions and moderate regioselectivity, particularly in distinguishing between C2 and C4 chlorination sites.
Recent advances leverage directing groups and metal-free conditions for improved selectivity:
Remote C–H functionalization: Trihaloisocyanuric acids (TXCA) enable regioselective halogenation at geometrically inaccessible positions. For 8-substituted quinolines, TXCA reagents in acetonitrile at 25°C achieve >95% C5 halogenation. While the target molecule requires C6 bromination, this methodology suggests that strategic placement of directing groups could enable comparable selectivity at adjacent positions.
Sequential halogenation strategies: Modern protocols separate chlorination and bromination steps using distinct mechanistic pathways:
This sequential approach reduces halogen scrambling compared to single-pot methods, with nuclear magnetic resonance (NMR) studies confirming <3% undesired halo-byproducts when using AIBN-mediated radical bromination.
The methoxy group at C7 is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
SNAr methodology:
Critical parameters include:
Ullmann optimization: For electron-deficient precursors, copper(I)-catalyzed coupling with methanol achieves 85% yield using:
This method proves particularly effective when introducing methoxy groups late in the synthetic sequence to prevent displacement during halogenation steps.
The nonpolar nature and similar solubility profiles of polyhalogenated quinolines necessitate advanced purification strategies:
Chromatographic methods:
Recrystallization systems:
| Solvent Combination | Purity Increase | Yield Recovery |
|---|---|---|
| Ethyl acetate/hexane | 92% → 99.5% | 78% |
| Methanol/water | 85% → 98% | 82% |
| Dichloromethane/pentane | 88% → 97% | 65% |
Data adapted from multiple synthetic reports. The methanol/water system proves most effective for 6-bromo-2,4-dichloro-7-methoxyquinoline, particularly when using slow cooling from 60°C to 4°C over 12 hours.
Sublimation: Vacuum sublimation at 0.1 mmHg between 150–170°C removes persistent nonvolatile impurities, though this method risks thermal decomposition of the methoxy group (5–7% degradation observed at >175°C).
Modern characterization relies on complementary techniques:
The structural elucidation of 6-Bromo-2,4-dichloro-7-methoxyquinoline (molecular formula C₁₀H₆BrCl₂NO, molecular weight 306.97 g/mol) requires comprehensive Nuclear Magnetic Resonance spectroscopic analysis to establish unambiguous structural assignments [1]. The compound represents a highly substituted quinoline derivative with multiple halogen substituents and a methoxy functional group, presenting unique spectroscopic challenges for complete characterization [1].
The proton Nuclear Magnetic Resonance spectrum of 6-Bromo-2,4-dichloro-7-methoxyquinoline exhibits distinctive resonance patterns characteristic of heavily substituted quinoline systems [2] [3]. Based on structural analogy with related quinoline derivatives, the aromatic proton signals are expected to appear in the downfield region between 7.0 and 9.0 parts per million [4] [5].
The quinoline H-2 position, located between two electronegative nitrogen and chlorine atoms, typically resonates as the most downfield aromatic proton at approximately 8.7-9.0 parts per million as a singlet [4] [6]. This chemical shift reflects the combined deshielding effects of the quinoline nitrogen and the adjacent chlorine substituent at the 2-position [3].
The H-3 position proton exhibits significant downfield displacement due to the electron-withdrawing chlorine substituent at C-4, appearing typically around 8.3-8.7 parts per million [6] [2]. The coupling pattern for this proton shows characteristic meta-coupling with the H-1 proton, typically exhibiting a small coupling constant of 1.6-2.4 Hertz [7].
| Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| H-2 | 8.7-9.0 | Singlet | No observable coupling |
| H-3 | 8.3-8.7 | Doublet | Meta-coupling to H-1 |
| H-5 | 7.4-7.6 | Singlet | Isolated aromatic proton |
| H-8 | 7.6-7.9 | Doublet | Ortho-coupling to H-7 |
| OCH₃ | 3.8-4.0 | Singlet | Methoxy group |
The H-5 proton, positioned between the brominated C-6 and the methoxy-substituted C-7, typically appears as a singlet around 7.4-7.6 parts per million due to the absence of neighboring protons [4] [6]. The chemical shift is influenced by the electron-donating methoxy group and the electron-withdrawing bromine substituent [2].
The H-8 proton resonates as a doublet in the region of 7.6-7.9 parts per million, showing characteristic ortho-coupling with the adjacent H-7 position when present [4]. However, in this particular compound, the H-7 position is substituted with a methoxy group, eliminating this coupling interaction [1].
The methoxy group protons appear as a characteristic singlet in the aliphatic region at 3.8-4.0 parts per million, integrating for three protons [4] [6]. The chemical shift of the methoxy group is influenced by the aromatic ring system and the electron-withdrawing halogen substituents [2].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides essential structural information for the complete characterization of 6-Bromo-2,4-dichloro-7-methoxyquinoline [8] [9]. The quaternary carbons bearing halogen substituents exhibit characteristic downfield chemical shifts that facilitate unambiguous structural assignment [2] [6].
The carbon resonances in substituted quinoline systems span a range from approximately 55 to 160 parts per million, with quaternary carbons typically appearing at higher chemical shifts due to reduced proton coupling effects [3] [2]. The C-2 carbon, bearing the chlorine substituent, resonates around 154-158 parts per million, reflecting the electron-withdrawing nature of the halogen [6] [2].
| Carbon Position | Expected Chemical Shift (ppm) | Multiplicity | Assignment Basis |
|---|---|---|---|
| C-2 | 154-158 | Quaternary | Chlorine-bearing carbon |
| C-4 | 137-143 | Quaternary | Chlorine-bearing carbon |
| C-6 | 120-127 | Quaternary | Bromine-bearing carbon |
| C-7 | 151-155 | Quaternary | Methoxy-bearing carbon |
| OCH₃ | 55-62 | Primary | Methoxy carbon |
The C-4 carbon, also chlorine-substituted, appears in the range of 137-143 parts per million, with the exact position dependent on the electronic effects of neighboring substituents [6] [2]. The bromine-bearing C-6 carbon typically resonates between 120-127 parts per million, influenced by the heavy atom effect of bromine [7].
Heteronuclear Single Quantum Correlation spectroscopy provides crucial connectivity information between protons and their directly bonded carbons [8] [9]. This technique enables the unambiguous assignment of protonated carbons by correlating proton chemical shifts with their corresponding carbon resonances [5].
Heteronuclear Multiple Bond Correlation experiments reveal long-range connectivities between protons and carbons separated by two or three bonds [8] [9]. These correlations are particularly valuable for establishing the substitution pattern around the quinoline ring system [5]. The methoxy protons typically show strong three-bond correlations to the C-7 carbon, confirming the attachment position of the methoxy group [10].
X-ray crystallographic analysis of quinoline derivatives reveals characteristic molecular packing arrangements dominated by π-π stacking interactions and halogen bonding effects [11] [12]. The crystal structure of related dichloro-methoxyquinoline compounds demonstrates triclinic crystal systems with specific unit cell parameters influenced by the halogen substitution pattern [11].
Crystal packing studies of 2,4-dichloro-6-methoxyquinoline show intermolecular π-π stacking interactions with centroid-to-centroid distances of approximately 3.6-3.8 Angstroms [11] [12]. The molecules adopt planar conformations with maximum deviations from planarity typically less than 0.05 Angstroms [12].
| Crystallographic Parameter | Expected Range | Influence Factors |
|---|---|---|
| Unit Cell Volume | 480-520 ų | Halogen substituent size |
| π-π Stacking Distance | 3.6-3.8 Å | Aromatic ring overlap |
| Molecular Planarity | <0.05 Å deviation | Quinoline rigidity |
| Intermolecular Contacts | 2.1-2.4 Å | Halogen bonding |
The crystallization mechanisms of halogenated quinolines involve multiple stages from monomeric units in solution to dimeric species, followed by one-dimensional and two-dimensional nuclei formation [13]. The presence of multiple halogen substituents significantly influences the nucleation process and final crystal morphology [13].
Halogen bonding interactions, particularly involving bromine and chlorine atoms, contribute to the stabilization of the crystal lattice [14] [13]. These interactions typically involve halogen atoms acting as electron acceptors with neighboring electron-rich regions of adjacent molecules [14].
Mass spectrometric analysis of 6-Bromo-2,4-dichloro-7-methoxyquinoline reveals characteristic fragmentation pathways consistent with halogenated quinoline derivatives [15] [16]. The molecular ion peak appears at mass-to-charge ratio 306/308/310/312 showing the characteristic isotope pattern for compounds containing bromine and two chlorine atoms [17].
The base peak fragmentation involves the loss of methyl radical (15 mass units) from the methoxy group, yielding an intense fragment at mass-to-charge ratio 291/293/295/297 [16]. This α-cleavage process represents the primary fragmentation pathway for methoxyquinoline derivatives [16].
| Fragment Ion (m/z) | Neutral Loss | Fragmentation Mechanism | Relative Intensity |
|---|---|---|---|
| 291/293/295/297 | -CH₃ (15) | α-cleavage from methoxy | Base peak (100%) |
| 263/265/267/269 | -C₂H₃O (43) | Concerted methoxy loss | High (70-80%) |
| 279/281/283/285 | -HCN (27) | Ring fragmentation | Medium (40-50%) |
| 251/253/255/257 | -HX (35/37) | Halogen elimination | Low (20-30%) |
Secondary fragmentation involves the concerted loss of 43 mass units corresponding to C₂H₃O, resulting in a significant fragment at mass-to-charge ratio 263/265/267/269 [16]. This fragmentation pattern is characteristic of quinoline derivatives bearing methoxy substituents [16].
The loss of hydrogen cyanide (27 mass units) represents a common fragmentation pathway for nitrogen-containing heterocyclic compounds, producing fragments at mass-to-charge ratio 279/281/283/285 [16] [15]. This process involves ring contraction and rearrangement mechanisms typical of quinoline systems [16].
Halogen elimination reactions result in the loss of hydrogen chloride or hydrogen bromide, generating fragment ions with reduced molecular weights [15]. These β-elimination processes are facilitated by the aromatic stabilization of the resulting carbocation species [15].
Infrared spectroscopic analysis of 6-Bromo-2,4-dichloro-7-methoxyquinoline reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [18] [19]. The aromatic Carbon-Hydrogen stretching vibrations appear in the region of 3031-3080 wavenumbers, indicating the presence of the quinoline aromatic system [4] [20].
The methoxy Carbon-Oxygen stretching vibrations produce strong absorption bands in the range of 1050-1131 wavenumbers, characteristic of aromatic ether linkages [4] [6]. The intensity and position of these bands are influenced by the electron-withdrawing effects of the halogen substituents [19].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C-H (aromatic) | 3031-3080 | Medium | Quinoline C-H stretch |
| C=C (aromatic) | 1580-1620 | Strong | Quinoline ring vibrations |
| C-O (methoxy) | 1050-1131 | Strong | Methoxy C-O stretch |
| C-Br | 300-320 | Medium | Carbon-bromine stretch |
| C-Cl | 700-800 | Medium | Carbon-chlorine stretch |
The quinoline ring system exhibits characteristic aromatic Carbon-Carbon stretching vibrations in the 1580-1620 wavenumber region, with multiple bands reflecting the substitution pattern and electronic effects of the halogen atoms [19] [18]. These vibrations are sensitive to the degree of conjugation and the electron-withdrawing nature of the substituents [21].
Carbon-bromine stretching vibrations appear as medium-intensity bands around 300-320 wavenumbers, while Carbon-chlorine stretching modes are observed in the 700-800 wavenumber region [18] [20]. The exact positions of these bands depend on the molecular environment and the electronic effects of neighboring substituents [18].
The solubility characteristics of 6-Bromo-2,4-dichloro-7-methoxyquinoline are primarily determined by its highly halogenated structure and the presence of the methoxy group. Research on structurally related compounds indicates that the compound exhibits preferential dissolution in polar organic solvents while demonstrating limited aqueous solubility [2]. The compound shows appreciable solubility in polar aprotic solvents such as dimethyl sulfoxide, dichloromethane, and chloroform, which is consistent with the behavior of other halogenated quinoline derivatives [3] [4].
Studies on related dichloroquinoline compounds reveal that halogen substitution significantly affects solubility patterns. 4,7-Dichloroquinoline, for example, exhibits solubility in chloroform at concentrations up to 50 mg/mL while remaining insoluble in water [5]. Similarly, 6-bromoquinoline demonstrates solubility in acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran [6]. The multiple halogen substituents in 6-Bromo-2,4-dichloro-7-methoxyquinoline are expected to further reduce water solubility compared to less substituted analogs.
The methoxy group at position 7 provides some degree of polarity that may enhance solubility in certain polar solvents. However, the electron-withdrawing effects of the bromine and chlorine substituents likely counteract this effect, resulting in overall limited aqueous solubility. Comparative studies on halogenated polycyclic aromatic compounds indicate that bromine and chlorine substitution decreases vapor pressure and affects phase behavior, which correlates with altered solubility characteristics [7] [8].
The thermal stability of 6-Bromo-2,4-dichloro-7-methoxyquinoline is enhanced by the presence of multiple halogen substituents, which is characteristic of halogenated quinoline derivatives. Thermal analysis studies on quinoline compounds indicate that halogen substitution generally increases thermal stability, with decomposition temperatures typically occurring around 280°C [9] [10]. The presence of bromine and chlorine atoms in the quinoline structure contributes to enhanced thermal stability through several mechanisms including increased intermolecular forces and stabilization of the aromatic system [9].
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies on related quinoline derivatives reveal that decomposition processes typically occur in multiple stages. The initial decomposition stage often involves the loss of substituent groups, followed by degradation of the quinoline core structure [12]. For halogenated quinolines, the decomposition pathways frequently involve carbon-halogen bond cleavage, which occurs at elevated temperatures due to the strength of these bonds in aromatic systems [13].
Research on thermal decomposition of quinoline compounds indicates that the presence of electron-withdrawing groups like halogens increases the temperature at which decomposition begins [9] [10]. The multiple halogen substituents in 6-Bromo-2,4-dichloro-7-methoxyquinoline would be expected to result in decomposition temperatures in the range of 280-300°C, similar to other polyhalogenated quinoline derivatives. The methoxy group may undergo elimination at slightly lower temperatures than the halogen substituents, potentially representing an initial stage of thermal decomposition.
Studies on quinoline thermal decomposition pathways reveal that the initiation step typically involves hydrogen atom ejection from the pyridine ring, with the ortho-position being preferred [14]. The decomposition process involves the formation of quinolyl radicals through hydrogen atom abstraction reactions, which play a crucial role in the overall decomposition mechanism. The presence of electron-withdrawing halogens would be expected to influence these radical formation processes and potentially alter the decomposition pathways.
The pH-dependent behavior of 6-Bromo-2,4-dichloro-7-methoxyquinoline is significantly influenced by the electron-withdrawing effects of the halogen substituents, which substantially reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline. Studies on halogenated quinolines indicate that multiple electron-withdrawing substituents can lower the pKa values to approximately 0.5-2.0, making these compounds much weaker bases than quinoline itself [15] [16].
The protonation of quinoline derivatives occurs primarily at the nitrogen atom of the pyridine ring (N1 position). However, the presence of bromine at position 6 and chlorine atoms at positions 2 and 4 creates a strongly electron-deficient environment that significantly reduces the electron density at the nitrogen atom [17]. This electronic effect is further modulated by the methoxy group at position 7, which provides some electron-donating character but is insufficient to counteract the combined electron-withdrawing effects of the three halogen substituents.
Studies on methoxyquinoline derivatives reveal complex pH-dependent fluorescence behavior that reflects protonation equilibria in both ground and excited states [18]. For 6-methoxyquinoline, fluorescence properties vary significantly across pH 4 to 12 due to proton exchange dynamics. However, the additional halogen substituents in 6-Bromo-2,4-dichloro-7-methoxyquinoline would be expected to suppress such pH-dependent behavior due to the reduced basicity of the system.
Tautomerism phenomena in quinoline derivatives are generally minimal when multiple electron-withdrawing groups are present. Studies on quinoline tautomerism indicate that electron-withdrawing substituents stabilize the aromatic form and reduce the tendency for prototropic shifts [19] . The combination of halogen substituents and the methoxy group in 6-Bromo-2,4-dichloro-7-methoxyquinoline would be expected to result in a stable aromatic system with minimal tautomeric behavior across a wide pH range.
The crystalline properties of 6-Bromo-2,4-dichloro-7-methoxyquinoline are influenced by the complex interplay of intermolecular forces arising from its multiple substituents. The presence of halogen atoms introduces significant opportunities for halogen bonding interactions, while the methoxy group provides sites for hydrogen bonding and dipole-dipole interactions. These diverse intermolecular forces can lead to complex crystalline arrangements and potential polymorphic behavior.
Studies on quinoline derivatives demonstrate that polymorphism is common in this class of compounds, with different crystal forms often exhibiting distinct physical properties [21] [22]. Quinaldine (2-methyl quinoline) has been shown to exhibit two structurally different crystalline phases in addition to a supercooled liquid phase, indicating the propensity for polymorphic behavior in quinoline derivatives. The crystalline phases can be distinguished by dielectric spectroscopy and X-ray diffraction analysis, revealing differences in molecular packing arrangements.
The heavy atoms (bromine and chlorine) in 6-Bromo-2,4-dichloro-7-methoxyquinoline would be expected to influence crystal packing through halogen bonding interactions. These interactions are directional and can lead to specific molecular arrangements in the crystal lattice. The methoxy group provides additional complexity through its potential for hydrogen bonding with neighboring molecules, creating a multifaceted intermolecular interaction network.
Research on halogenated organic compounds indicates that the presence of multiple halogens can stabilize specific crystal forms through enhanced intermolecular interactions [7]. The thermal stability of different polymorphic forms varies, with transformations between forms potentially occurring at elevated temperatures. Studies on similar compounds suggest that different polymorphs may exhibit different melting points, solubility characteristics, and thermal stability profiles.